molecular formula C6H6N2O4S B13755472 5-(Hydroxyamino)-4-(methylthio)-2-oxo-2H-pyrrole-3-carboxylic acid

5-(Hydroxyamino)-4-(methylthio)-2-oxo-2H-pyrrole-3-carboxylic acid

Cat. No.: B13755472
M. Wt: 202.19 g/mol
InChI Key: SJPAPIBEXLAXEV-UHFFFAOYSA-N
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Description

5-(Hydroxyamino)-4-(methylthio)-2-oxo-2H-pyrrole-3-carboxylic acid is a complex organic compound with a unique structure that includes a hydroxyamino group, a methylthio group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxyamino)-4-(methylthio)-2-oxo-2H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the pyrrole ring, followed by the introduction of the hydroxyamino and methylthio groups through specific reagents and conditions. For instance, the hydroxyamino group can be introduced via hydroxylamine derivatives, while the methylthio group can be added using methylthiolating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxyamino)-4-(methylthio)-2-oxo-2H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyamino group can yield nitroso or nitro compounds, while reduction can produce amine derivatives.

Scientific Research Applications

5-(Hydroxyamino)-4-(methylthio)-2-oxo-2H-pyrrole-3-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Hydroxyamino)-4-(methylthio)-2-oxo-2H-pyrrole-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyamino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The methylthio group may interact with hydrophobic pockets, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-Aminopyrrole-2-carboxylic acid: Similar structure but lacks the hydroxyamino and methylthio groups.

    4-Methylthio-2-oxo-2H-pyrrole-3-carboxylic acid: Similar but lacks the hydroxyamino group.

    5-Hydroxyamino-2-oxo-2H-pyrrole-3-carboxylic acid: Similar but lacks the methylthio group.

Uniqueness

The presence of both hydroxyamino and methylthio groups in 5-(Hydroxyamino)-4-(methylthio)-2-oxo-2H-pyrrole-3-carboxylic acid makes it unique compared to its analogs

Properties

Molecular Formula

C6H6N2O4S

Molecular Weight

202.19 g/mol

IUPAC Name

2-hydroxy-4-methylsulfanyl-5-nitroso-1H-pyrrole-3-carboxylic acid

InChI

InChI=1S/C6H6N2O4S/c1-13-3-2(6(10)11)5(9)7-4(3)8-12/h7,9H,1H3,(H,10,11)

InChI Key

SJPAPIBEXLAXEV-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(NC(=C1C(=O)O)O)N=O

Origin of Product

United States

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